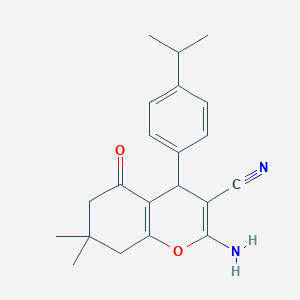
2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. It contains functional groups such as an amino group (-NH2), a nitrile group (-CN), and a chromene ring structure, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The chromene ring system is aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the chromene ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds, such as 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile, reveals insights into their crystal structures. These structures are often triclinic and are characterized by significant deviation from planarity in the pyran ring, adopting a boat conformation. The crystal structure is stabilized by N–H···O and N–H···N hydrogen bonds (Sharma et al., 2015).
X-ray Crystallographic Behaviour
The X-ray crystallographic behaviors of polyfunctionalized 4H-pyran derivatives, which include structures similar to 2-amino-4-(4-isopropylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, have been studied. These compounds crystallize in the monoclinic crystal system and exhibit strong intermolecular N-H…N and N-H…O interactions (Sharma, Sharma, Kumar, 2021).
Oxidative Difunctionalization
Research on similar compounds has led to the synthesis of a novel series of derivatives through oxidative difunctionalization, a process involving geminal dialkoxylation and migration of the amino group. These synthesized compounds have been characterized for various properties and evaluated for antibacterial and antifungal activity (Nagamani et al., 2019).
Green Synthesis Approaches
Studies have also focused on the synthesis of derivatives under green chemistry principles. For example, ultrasound-assisted synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives using environmentally friendly catalysts has been reported. These synthesized compounds show potential anti-inflammatory activity and are characterized by various spectroscopic methods (Chavan et al., 2021).
Antibacterial Effects
Derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile have been synthesized and evaluated for their antibacterial effects against various bacterial strains. These studies contribute to the understanding of the potential medicinal applications of these compounds (Moshafi et al., 2016).
Structural Synthesis Studies
Additional research has been conducted on the synthesis of various derivatives, exploring different reaction conditions and synthesis protocols. These studies contribute to a better understanding of the chemical properties and potential applications of the compound (Kumar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-12(2)13-5-7-14(8-6-13)18-15(11-22)20(23)25-17-10-21(3,4)9-16(24)19(17)18/h5-8,12,18H,9-10,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFNUUDINXWMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)
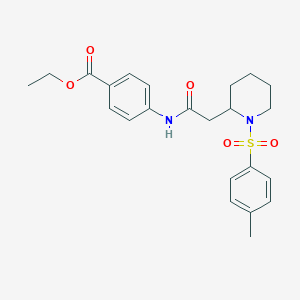
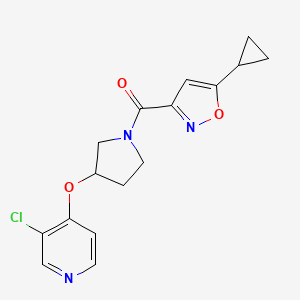
![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)
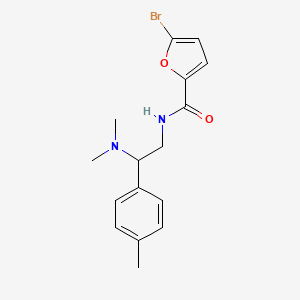

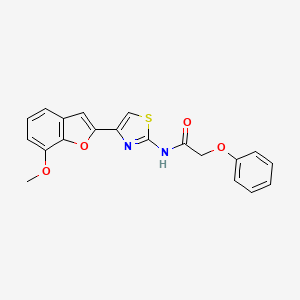
![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)
![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2658178.png)
